molecular formula C12H8O7 B096592 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione CAS No. 16241-90-0

7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione

Cat. No. B096592
CAS RN: 16241-90-0
M. Wt: 264.19 g/mol
InChI Key: QHODSMLXIKONMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione, also known as ATN-224, is a small molecule compound that has gained attention for its potential therapeutic properties. ATN-224 belongs to the class of naphthoquinones, which have been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione is not fully understood. However, it has been suggested that 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione may inhibit the activity of the enzyme NAD(P)H:quinone oxidoreductase 1 (NQO1), which is involved in cancer cell growth. 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione may also induce cell death in cancer cells by activating the apoptotic pathway.
Biochemical and Physiological Effects:
7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione has been shown to have a number of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit tumor growth, and reduce inflammation. 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione has also been found to have anti-microbial properties, making it a potential candidate for the treatment of infectious diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione is its potential therapeutic properties. However, there are also some limitations to using 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione in lab experiments. For example, 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione is a small molecule compound that may have limited bioavailability and specificity. It may also have off-target effects that need to be carefully evaluated.

Future Directions

There are several future directions for research on 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione. One area of research is to further investigate its mechanism of action and its potential therapeutic properties. Another area of research is to develop more potent and specific derivatives of 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione. Additionally, more studies are needed to evaluate the safety and efficacy of 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione in preclinical and clinical trials.
In conclusion, 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione is a small molecule compound that has shown potential therapeutic properties. Its anti-cancer, anti-inflammatory, and anti-microbial activities make it a promising candidate for drug development. Further research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.

Synthesis Methods

7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione can be synthesized through a multi-step process starting from 2-naphthol. The synthesis involves the use of various reagents and solvents, including acetic anhydride, sulfuric acid, and sodium hydroxide. The final product is obtained through a purification process using column chromatography.

Scientific Research Applications

7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-cancer, anti-inflammatory, and anti-microbial activities. 7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione has also been found to inhibit the activity of a key enzyme involved in cancer cell growth, making it a promising candidate for cancer therapy.

properties

CAS RN

16241-90-0

Product Name

7-Acetyl-1,5,6,8-tetrahydroxynaphthalene-2,3-dione

Molecular Formula

C12H8O7

Molecular Weight

264.19 g/mol

IUPAC Name

3-acetyl-4,5,6,7-tetrahydroxynaphthalene-1,2-dione

InChI

InChI=1S/C12H8O7/c1-3(13)6-10(17)7-4(8(15)11(6)18)2-5(14)9(16)12(7)19/h2,14,16-17,19H,1H3

InChI Key

QHODSMLXIKONMP-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)C1=C(C2=C(C(=O)C(=O)C=C2C(=C1O)O)O)O

SMILES

CC(=O)C1=C(C2=C(C(=C(C=C2C(=O)C1=O)O)O)O)O

Canonical SMILES

CC(=O)C1=C(C2=C(C(=O)C(=O)C=C2C(=C1O)O)O)O

Origin of Product

United States

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